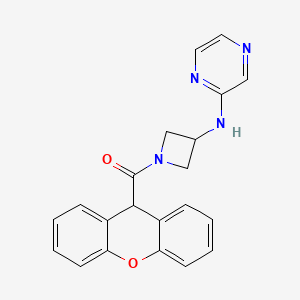

(3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone

説明

(3-(Pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is a hybrid heterocyclic compound featuring three distinct structural motifs:

- Xanthone core: The 9H-xanthen-9-yl group provides a planar, aromatic scaffold known for its bioactivity in enzyme inhibition and photophysical properties.

- Azetidine ring: A four-membered nitrogen-containing ring that enhances conformational rigidity and influences pharmacokinetic properties.

特性

IUPAC Name |

[3-(pyrazin-2-ylamino)azetidin-1-yl]-(9H-xanthen-9-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O2/c26-21(25-12-14(13-25)24-19-11-22-9-10-23-19)20-15-5-1-3-7-17(15)27-18-8-4-2-6-16(18)20/h1-11,14,20H,12-13H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESHDRNXDZVLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)NC5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone , identified by the CAS number 2319839-56-8 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 358.4 g/mol . The structure comprises a pyrazine moiety linked to an azetidine ring and a xanthenone core, which may contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 2319839-56-8 |

| Molecular Formula | |

| Molecular Weight | 358.4 g/mol |

Biological Activity Overview

Research indicates that compounds containing pyrazine and xanthenone derivatives often exhibit significant biological activities, including:

- Anticancer Activity : Pyrazine derivatives have been studied for their ability to inhibit cancer cell proliferation. The structural features of (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone suggest potential interactions with cellular pathways involved in tumor growth.

- Antimicrobial Properties : Compounds similar to this one have shown efficacy against various bacterial strains and fungi, indicating a potential role as antimicrobial agents.

- Enzyme Inhibition : Some studies have focused on the inhibition of phosphodiesterase enzymes by pyrazine compounds, which may lead to increased intracellular signaling molecules beneficial in treating certain conditions like depression and anxiety.

The exact mechanism of action for (3-(pyrazin-2-ylamino)azetidin-1-yl)(9H-xanthen-9-yl)methanone is still under investigation. However, based on related compounds, it is hypothesized that:

- Targeting Enzymatic Pathways : The compound may inhibit specific enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Cellular Signaling Modulation : By interacting with receptors or signaling molecules, it could modulate pathways that control cell proliferation and apoptosis.

Case Study 2: Antimicrobial Efficacy

Research has indicated that compounds with similar structures possess antimicrobial properties against Gram-positive and Gram-negative bacteria. For example, derivatives showed an IC50 value in the low micromolar range against Staphylococcus aureus and Escherichia coli.

類似化合物との比較

Research Implications and Gaps

- Bioactivity: While xanthone derivatives in show DPP-4 inhibition, the target compound’s azetidine-pyrazine group may unlock novel mechanisms (e.g., kinase or epigenetic modulation).

- Synthetic Challenges : highlights reflux-based methods for oxadiazoles, but the target compound’s azetidine ring likely requires strain-driven cyclization or transition-metal catalysis.

- Structural Optimization : Substituting the xanthone’s 3-position with azetidine-pyrazine introduces steric and electronic effects that could be fine-tuned for improved pharmacokinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。